间苯二甲酸-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

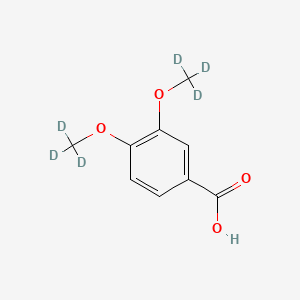

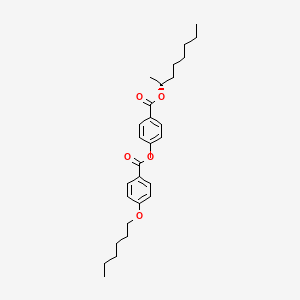

Veratric Acid-d6 is a deuterated derivative of 3,4-dimethoxybenzoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methoxy groups. Deuterated compounds are often used in scientific research due to their unique properties, such as altered metabolic pathways and reduced reactivity compared to their non-deuterated counterparts .

科学研究应用

Veratric Acid-d6 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.

Biology: Employed in metabolic studies to investigate the impact of deuterium on biological processes and enzyme activities.

Medicine: Utilized in drug development to enhance the stability and reduce the metabolic rate of pharmaceutical compounds.

Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques

作用机制

Target of Action

Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a major benzoic acid derivative found in various vegetables and fruits . It primarily targets the cardiovascular system and has shown beneficial effects on hypertension and its associated dyslipidaemia . It also has the potential to break down in certain bacteria such as Sphingobium or Microbacterium .

Mode of Action

Veratric Acid-d6 interacts with its targets by attenuating the formation of cyclobutane pyrimidine dimers (CPDs), reducing glutathione (GSH) depletion, and inhibiting apoptosis induced by UVB . It also inhibits the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 . Furthermore, it negatively regulates iNOS by suppressing cytokines, transcription factors, and MAPKs .

Biochemical Pathways

During the microbial breakdown of Veratric Acid-d6, the methyl groups are cleaved, leading to the production of intermediate molecules such as vanillic acid. Further demethylation leads to the formation of protocatechuic acid, which should be more easily incorporated into the cellular biomass through anabolic pathways .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of Veratric Acid-d6’s action include the prevention of cardiovascular remodelling in hypertensive rats . It normalises cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodelling of tissues . It also has apoptotic and antiproliferative effects against triple negative breast cancer cells .

Action Environment

Environmental factors such as diet composition can influence the action, efficacy, and stability of Veratric Acid-d6 . A diet high in cholesterol content, for example, can contribute to an unbalanced lipoprotein metabolism and associate with an increased prevalence of atherosclerosis . More research is needed to fully understand how other environmental factors may influence the action of Veratric Acid-d6.

生化分析

Biochemical Properties

Veratric Acid-d6 interacts with various enzymes and proteins. It has been found to inhibit the phosphorylation of IκB and p65, regulating the NF-κB signaling pathway to alleviate inflammatory damage . This indicates that Veratric Acid-d6 plays a significant role in biochemical reactions, particularly those related to inflammation and oxidative stress .

Cellular Effects

Veratric Acid-d6 has been shown to have protective effects on various types of cells. For instance, it can attenuate cyclobutane pyrimidine dimers (CPDs) formation, glutathione (GSH) depletion, and apoptosis induced by UVB . Furthermore, Veratric Acid-d6 has inhibitory effects on the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 .

Molecular Mechanism

At the molecular level, Veratric Acid-d6 exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the phosphorylation of IκB and p65, thereby regulating the NF-κB signaling pathway . This suggests that Veratric Acid-d6 can influence cellular function through enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Veratric Acid-d6 change over time. For instance, it has been observed that the number of HDA6 speckles, which are associated with the compound, increase during drought stress . This suggests that Veratric Acid-d6 may have long-term effects on cellular function, including its stability and degradation .

Dosage Effects in Animal Models

The effects of Veratric Acid-d6 vary with different dosages in animal models. In a study on hypertensive rats, Veratric Acid-d6 was orally administered at a dose of 40 mg/kg body weight. The results showed that this compound significantly normalized cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodeling of tissues .

Metabolic Pathways

Veratric Acid-d6 is involved in various metabolic pathways. It has been found to play a role in the serine pathway, which is an important carbon assimilation pathway . It also affects metabolic flux and metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Veratric Acid-d6 typically involves the deuteration of 3,4-dimethoxybenzoic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 3,4-dimethoxybenzoic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for Veratric Acid-d6 are not widely documented, the general approach involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents in the presence of suitable catalysts to achieve the desired level of deuteration .

化学反应分析

Types of Reactions

Veratric Acid-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

相似化合物的比较

Similar Compounds

3,4-Dimethoxybenzoic acid: The non-deuterated counterpart of Veratric Acid-d6.

3,4,5-Trimethoxybenzoic acid: Another methoxy-substituted benzoic acid with an additional methoxy group.

3,4-Bis(methoxycarbonyl)benzoic acid: A compound with methoxycarbonyl groups instead of methoxy groups

Uniqueness

The uniqueness of Veratric Acid-d6 lies in its deuterium atoms, which provide distinct advantages in research and industrial applications. Deuterium substitution can lead to enhanced stability, reduced reactivity, and altered metabolic pathways, making it a valuable tool in various scientific fields .

属性

IUPAC Name |

3,4-bis(trideuteriomethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUAQNGYDSHRET-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide](/img/structure/B590429.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)